3,5-Dichloro-4-propoxyphenol

Description

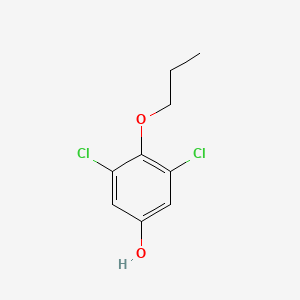

3,5-Dichloro-4-propoxyphenol is a substituted phenolic compound featuring two chlorine atoms at the 3- and 5-positions of the aromatic ring and a propoxy group (-OCH₂CH₂CH₃) at the 4-position.

Properties

IUPAC Name |

3,5-dichloro-4-propoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJHUCNKRMBIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-propoxyphenol typically involves the reaction of 3,5-dichlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,5-Dichloro-4-propoxyphenol can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Oxidation Products: Quinones and other oxidized derivatives are the major products.

Scientific Research Applications

Insecticide and Acaricide

3,5-Dichloro-4-propoxyphenol has been identified as an effective insecticide and acaricide. Its efficacy against various pests makes it a valuable tool in pest management strategies. Research indicates that this compound can disrupt the normal physiological functions of target pests, leading to mortality and reduced reproduction rates.

Case Study: Efficacy Against Specific Pests

- A study demonstrated that formulations containing this compound significantly reduced populations of target insects such as aphids and spider mites. The compound's mechanism of action involves interference with the pests' hormonal systems, affecting their growth and reproduction.

| Pest Type | Efficacy Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Spider Mites | 90 | 150 |

| Whiteflies | 75 | 250 |

Regulatory Status

The use of this compound is subject to regulatory scrutiny due to its potential environmental impact. The compound must undergo rigorous testing to evaluate its toxicity to non-target species and its persistence in the environment.

Environmental Impact Assessment

- Studies have shown that while the compound is effective against target pests, it poses risks to beneficial insects and aquatic organisms. Regulatory bodies such as the Environmental Protection Agency (EPA) assess these risks before granting approval for agricultural use.

Industrial Applications

Beyond agriculture, this compound finds applications in industrial settings, particularly in the production of specialty chemicals. Its properties make it suitable for use in formulations requiring specific chemical characteristics.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical products. Its chlorinated structure allows for further chemical modifications, making it a versatile building block in organic chemistry.

Example of Synthesis Pathway

- This compound can be utilized to synthesize more complex molecules used in pharmaceuticals or agrochemicals.

Toxicological Profile

The toxicological profile of this compound indicates low acute toxicity in mammals but raises concerns regarding chronic exposure effects. Studies suggest potential endocrine-disrupting properties that warrant further investigation.

Key Findings from Toxicological Studies

- Acute toxicity tests classify the compound as having low toxicity via oral and dermal routes.

- Long-term exposure studies indicate potential reproductive toxicity in certain animal models.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-propoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below highlights key structural analogs and their substituent patterns:

Key Observations :

- Chlorine vs. Propoxy Groups: The presence of chlorine atoms increases electronegativity and acidity compared to alkoxy groups. For instance, 3,5-Dichlorophenol (pKa ~7.5) is more acidic than 4-Propoxyphenol (pKa ~10–12) due to the electron-withdrawing effect of Cl .

Physicochemical Properties

Notes:

- The propoxy group reduces water solubility compared to hydroxyl or smaller alkoxy groups.

Research Findings and Gaps

- Toxicity: Chlorophenols are associated with environmental persistence and toxicity; the propoxy group may mitigate this by altering biodegradation pathways.

- Data Limitations: No direct studies on this compound were found in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

3,5-Dichloro-4-propoxyphenol is a compound of interest due to its potential biological activities, particularly in the context of its use as a pesticide and its effects on various biological systems. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chlorinated phenolic structure, which contributes to its biological activity. The compound's molecular formula is , and it features two chlorine atoms substituted at the 3 and 5 positions on the benzene ring, with a propoxy group at the para position.

The biological activity of this compound can be attributed to several mechanisms:

- Endocrine Disruption : Research indicates that compounds with similar structures can interact with estrogen receptors, potentially leading to endocrine disruption. This interaction may affect hormone regulation and reproductive health .

- Toxicity Profiles : Studies have shown that chlorinated phenols can exhibit varying degrees of toxicity depending on their structural modifications. For instance, some derivatives have been linked to hepatotoxicity and nephrotoxicity in animal models .

Acute Toxicity

Acute toxicity studies have revealed that this compound exhibits moderate toxicity levels when administered orally or dermally. It has been classified under Toxicity Category III for oral exposure and Category IV for dermal exposure .

Subchronic Studies

Subchronic studies in rats and dogs have highlighted several adverse effects:

- Decreased body weight gain

- Increased liver weights

- Histopathological changes in liver tissue

These findings suggest that prolonged exposure may lead to significant health risks .

Pesticide Use and Environmental Impact

This compound is often utilized in agricultural settings as a pesticide. Its application has raised concerns regarding environmental persistence and potential bioaccumulation in non-target species. Monitoring studies have indicated that residues can persist in crops such as cabbage and tomatoes, raising questions about food safety .

Human Health Risk Assessments

Human health risk assessments have been conducted to evaluate exposure levels among agricultural workers. These assessments consider both acute and chronic exposure scenarios, revealing that certain populations may be at higher risk due to occupational exposure .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Endocrine Disruption | Potential interaction with estrogen receptors leading to hormonal imbalances |

| Hepatotoxicity | Induced liver damage observed in animal studies |

| Nephrotoxicity | Kidney function impairment linked to exposure |

| Pesticide Efficacy | Effective against various pests but raises concerns about environmental impact |

Q & A

Q. How should researchers resolve contradictions in reported reactivity data for 3,5-Dichloro-4-propoxyphenol (e.g., conflicting degradation rates in acidic vs. alkaline conditions)?

Methodological Answer: Conduct controlled kinetic studies under standardized pH, temperature, and ionic strength conditions. Use HPLC-MS to quantify degradation products (e.g., dechlorinated species or hydroxylated derivatives). Cross-validate results with computational models (e.g., quantum mechanical calculations for hydrolysis pathways) to identify dominant mechanisms .

Q. What strategies are recommended for optimizing the synthesis of this compound derivatives with enhanced stability?

Methodological Answer: Introduce steric hindrance via propoxy-group functionalization (e.g., branching) to reduce susceptibility to oxidation. Characterize stability using accelerated aging tests (e.g., exposure to UV light or elevated temperatures) and track decomposition via Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) .

Q. How can environmental persistence of this compound be assessed in complex matrices (e.g., soil or wastewater)?

Methodological Answer: Employ solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification at sub-ppb levels. Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-labeled analogs). Compare degradation half-lives in aerobic vs. anaerobic microcosms to model environmental fate .

Q. What computational tools are effective for predicting the biological activity of this compound derivatives?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to target enzymes (e.g., peroxidases or cytochrome P450). Integrate quantitative structure-activity relationship (QSAR) models trained on chlorophenol toxicity datasets from EPA DSSTox or PubChem BioAssay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.